molecular formula C17H28N4O4S B2741841 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2380187-48-2

4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2741841
CAS RN: 2380187-48-2
M. Wt: 384.5
InChI Key: DTUJXHZBQCMMLE-UHFFFAOYSA-N
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Description

4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide, also known as ETP-46321, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide works by inhibiting the activity of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death in cancer cells. 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been shown to be a potent PARP inhibitor, with an IC50 value of 0.5 nM.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been shown to have other biochemical and physiological effects. For example, 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been shown to inhibit the activity of another protein called tankyrase, which is involved in the regulation of the Wnt signaling pathway. Inhibition of tankyrase can lead to the stabilization of β-catenin, which is a key component of the Wnt signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is its potency as a PARP inhibitor. This makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is its relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide research. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide. Another area of research is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the use of PARP inhibitors in other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of PARP, which leads to the accumulation of DNA damage and cell death in cancer cells. 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has other biochemical and physiological effects, such as the inhibition of tankyrase and the stabilization of β-catenin. While 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has limitations, its potency as a PARP inhibitor makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. There are several potential future directions for 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide research, including the development of more potent and selective PARP inhibitors and the combination of PARP inhibitors with other cancer therapies.

Synthesis Methods

The synthesis of 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide involves the reaction of 4-morpholin-4-ylthian-4-ylmethylamine with ethyl 2,3-dioxopiperazine-1-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide in high yield and purity.

Scientific Research Applications

4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide has been extensively studied in preclinical models for its potential use in cancer treatment. In vitro studies have shown that 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mouse models have also demonstrated that 4-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide can inhibit tumor growth and prolong survival.

properties

IUPAC Name

4-ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O4S/c1-2-19-5-6-21(15(23)14(19)22)16(24)18-13-17(3-11-26-12-4-17)20-7-9-25-10-8-20/h2-13H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUJXHZBQCMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dioxopiperazine-1-carboxamide

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